molecular formula C27H23FN4O2S B2781819 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2-fluorophenyl)butanamide CAS No. 1052667-03-4

2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2-fluorophenyl)butanamide

Cat. No.: B2781819
CAS No.: 1052667-03-4
M. Wt: 486.57
InChI Key: BABNRHBDUCMXIE-UHFFFAOYSA-N
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Description

2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2-fluorophenyl)butanamide is a useful research compound. Its molecular formula is C27H23FN4O2S and its molecular weight is 486.57. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

A range of studies have focused on the synthesis of similar benzimidazole and quinazoline derivatives through various methods, including copper-catalyzed C–N coupling and cyclization reactions. For example, Dao et al. (2017) detailed the synthesis of benzo[4,5]imidazo[1,2-c]pyrimidin-1-amines and benzo[4,5]imidazo[1,2-c]quinazolin-6-amines via copper-catalyzed C–N coupling and cyclization under microwave irradiation, demonstrating the versatility of these synthetic approaches for creating complex heterocyclic compounds (Dao et al., 2017). Similarly, Yang et al. (2012) developed a copper-catalyzed domino method for the synthesis of benzimidazo[2,1-b]quinazolin-12(6H)-ones, highlighting the efficiency of using cyanamide as a building block (Yang et al., 2012).

Biological and Pharmaceutical Applications

Research into the bioactivities of compounds containing benzimidazole and quinazoline structures has revealed significant potential in antimicrobial and antitumor applications. Zeng et al. (2016) synthesized arylsulfonamide derivatives containing 2-arylamino-4(3H)-quinazolinone and evaluated their bioactivities, finding compounds with excellent activity against Ralstonia solanacearum and Gibberella zeae, surpassing commercial bactericides and fungicides (Zeng et al., 2016). Another study by Li et al. (2018) designed and synthesized 2,4-substituted quinazoline derivatives containing benzimidazole, identifying compounds with moderate to potent antitumor activities against human cancer cell lines (Li et al., 2018).

Optoelectronic Materials

The integration of quinazoline and pyrimidine fragments into π-extended conjugated systems has been explored for the creation of novel optoelectronic materials. Lipunova et al. (2018) reviewed the applications of quinazoline derivatives in electronic devices, highlighting their potential in luminescent elements and photoelectric conversion elements, indicating the versatility of these compounds in developing advanced materials (Lipunova et al., 2018).

Properties

IUPAC Name

2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(2-fluorophenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23FN4O2S/c1-2-23(25(33)30-21-15-9-7-13-19(21)28)35-27-31-20-14-8-6-12-18(20)24-29-22(26(34)32(24)27)16-17-10-4-3-5-11-17/h3-15,22-23H,2,16H2,1H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BABNRHBDUCMXIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=CC=C1F)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.